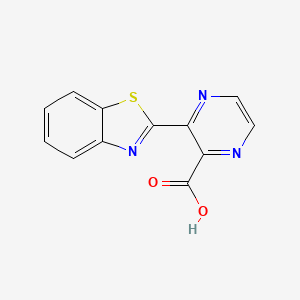

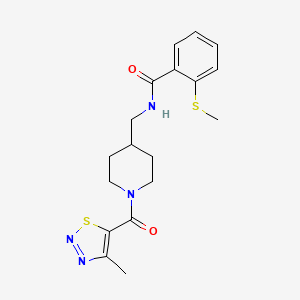

![molecular formula C23H19N3O B2645011 (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 691887-93-1](/img/structure/B2645011.png)

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

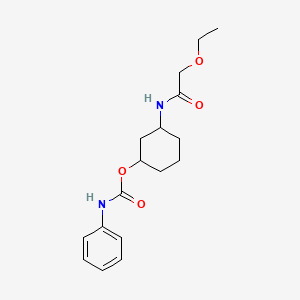

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one, commonly referred to as EBP-1, is a small organic molecule that has been used in scientific research for many years. It is a member of the benzimidazole family and is composed of a benzimidazole ring, a phenyl group, a prop-2-en-1-one group, and a 4-methylanilino group. EBP-1 has been used in a wide range of studies, from biochemistry and physiology to drug development and pharmacology. The molecule has been found to have multiple biochemical and physiological effects, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Compounds containing benzimidazole, similar to (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one, have been studied for their interactions with DNA and cytotoxic effects against cancer cells. One such study synthesized new benzimidazole-based Schiff base copper(II) complexes, which showed significant binding to DNA through an intercalative mode and exhibited in vitro cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers (Paul et al., 2015).

Antibacterial Activity

Benzimidazole derivatives have also been evaluated for their antibacterial properties. A study synthesized metal(II) complexes of a benzimidazole Schiff base and found that these compounds displayed antibacterial activity, with some compounds showing promise against Gram-positive and Gram-negative bacterial strains (Mahmood et al., 2019).

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives have been researched as corrosion inhibitors. An investigation into three benzimidazole derivatives showed that they were effective inhibitors for mild steel corrosion in acidic solutions, indicating potential applications in industrial corrosion protection (Yadav et al., 2013).

Antioxidant Properties

Some benzimidazole derivatives have demonstrated antioxidant properties. A study synthesized novel benzimidazole compounds and assessed their effects on rat liver microsomal lipid peroxidation levels, finding that these compounds exhibited significant antioxidant activity (Kuş et al., 2004).

Anti-Cancer Applications

The use of benzimidazole derivatives in cancer research has been explored, with studies synthesizing compounds that target specific cancer-related pathways. For instance, chalcone analogues of benzimidazole were designed as epidermal growth factor receptor inhibitors, showing potential as anticancer agents (Chhajed et al., 2016).

Anti-Helicobacter pylori Agents

Benzimidazole derivatives have been developed as potential agents against the gastric pathogen Helicobacter pylori, with some compounds showing potent and selective activities, indicating their potential use in treating H. pylori infections (Carcanague et al., 2002).

properties

IUPAC Name |

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-17-6-10-19(11-7-17)24-15-14-23(27)18-8-12-20(13-9-18)26-16-25-21-4-2-3-5-22(21)26/h2-16,24H,1H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXVBJXFRUQKJC-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

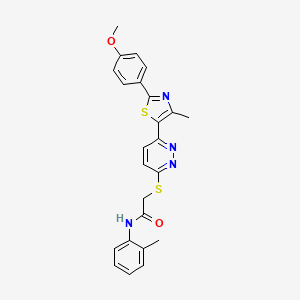

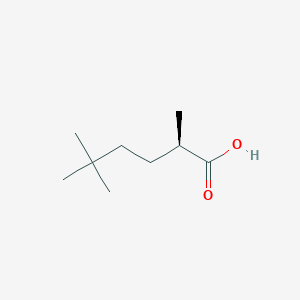

![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)

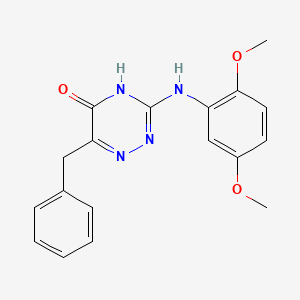

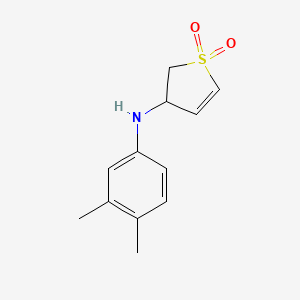

![2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2644934.png)

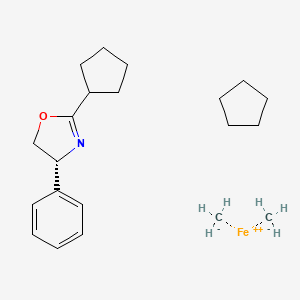

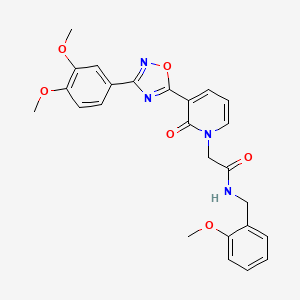

![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)

![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644938.png)